

# 3'-Bromo-2,2,2-trifluoroacetophenone molecular weight and formula

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## Compound of Interest

Compound Name: 3'-Bromo-2,2,2-trifluoroacetophenone

Cat. No.: B1283289

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## Technical Guide: 3'-Bromo-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3'-Bromo-2,2,2-trifluoroacetophenone**, a key building block in synthetic organic chemistry. Its unique combination of a bromine atom and a trifluoromethyl group makes it a valuable precursor for the synthesis of a wide range of pharmaceutical and agrochemical compounds. This document outlines its chemical properties, provides representative experimental protocols for its synthesis and analysis, and details essential safety information.

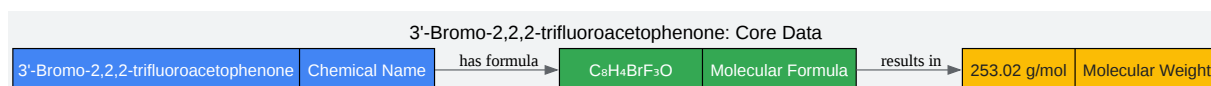
## Core Properties and Data

**3'-Bromo-2,2,2-trifluoroacetophenone** is a substituted acetophenone characterized by a bromine atom at the meta-position of the phenyl ring and a trifluoromethyl group attached to the carbonyl carbon.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrF <sub>3</sub> O	[1]
Molecular Weight	253.02 g/mol	
CAS Number	655-26-5	
Appearance	Clear, colorless liquid	
Density	1.637 g/mL at 25 °C	
Refractive Index	n <sub>20</sub> /D 1.504	
Boiling Point	83.5 °C at 12 Torr	
Synonyms	3-Bromo- $\alpha,\alpha,\alpha$ -trifluoroacetophenone	

## Chemical Information and Relationships

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its molecular weight.



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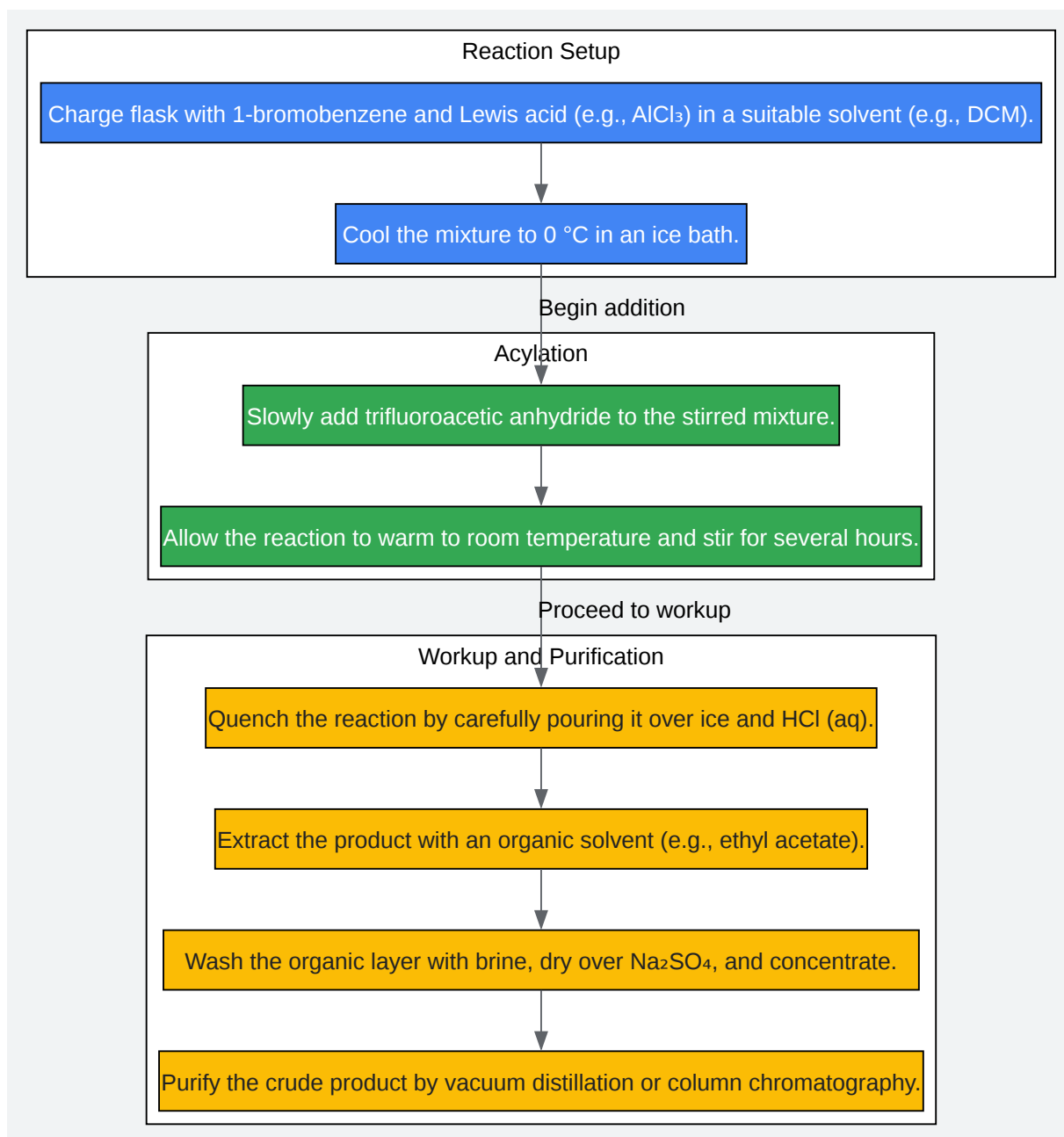
Caption: Relationship between chemical name, formula, and molecular weight.

## Experimental Protocols

The following sections detail representative methodologies for the synthesis and analysis of **3'-Bromo-2,2,2-trifluoroacetophenone**. These protocols are based on established chemical principles and procedures for analogous compounds.

### Synthesis of 3'-Bromo-2,2,2-trifluoroacetophenone

A plausible synthetic route to **3'-Bromo-2,2,2-trifluoroacetophenone** involves the Friedel-Crafts acylation of 1,3-dibromobenzene followed by reaction with a trifluoroacetylating agent, or the acylation of bromobenzene with a trifluoroacetylating agent in the presence of a Lewis acid catalyst. A general procedure analogous to the synthesis of similar compounds is as follows:



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Caption: A generalized workflow for the synthesis of **3'-Bromo-2,2,2-trifluoroacetophenone**.

### Detailed Steps:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride ( $\text{AlCl}_3$ ) and a dry solvent such as dichloromethane (DCM). The flask is cooled in an ice bath.
- **Addition of Reactants:** 1-Bromobenzene is added to the flask. Trifluoroacetic anhydride is then added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The organic layers are combined.
- **Purification:** The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield **3'-Bromo-2,2,2-trifluoroacetophenone** as a clear liquid.

## Analytical Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - $^1\text{H}$  NMR: To confirm the presence and substitution pattern of the aromatic protons.
  - $^{19}\text{F}$  NMR: To confirm the presence of the trifluoromethyl group.
  - $^{13}\text{C}$  NMR: To identify the number and types of carbon atoms.

- Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone and the C-Br and C-F bonds.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

## Safety and Handling

**3'-Bromo-2,2,2-trifluoroacetophenone** should be handled with care in a well-ventilated fume hood.[\[2\]](#)

- Hazard Statements:
  - H315: Causes skin irritation.[\[3\]](#)
  - H319: Causes serious eye irritation.[\[3\]](#)
  - H335: May cause respiratory irritation.[\[3\]](#)
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[3\]](#)
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[3\]](#)
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[3\]](#)
- Personal Protective Equipment (PPE):
  - Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[\[4\]](#)
- Storage:
  - Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[\[2\]](#) Recommended storage temperature is 2-8 °C.[\[2\]](#)

## Conclusion

**3'-Bromo-2,2,2-trifluoroacetophenone** is a versatile reagent with significant applications in the synthesis of complex organic molecules. Its proper handling and a thorough understanding of its chemical properties are crucial for its effective and safe utilization in research and development. The provided protocols offer a foundational framework for its synthesis and characterization, which can be adapted and optimized for specific laboratory conditions and research objectives.

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